N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O4/c25-24(26,27)17-5-3-6-18(13-17)29-22(32)21(31)28-14-15-8-10-30(11-9-15)23(33)20-12-16-4-1-2-7-19(16)34-20/h1-7,12-13,15H,8-11,14H2,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBVCILCZYFPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N1-((5-(Hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-N2-(4-(Trifluoromethyl)phenyl)oxalamide·2HCl (Compound 20)
- Structure : Shares the N2-(trifluoromethyl)phenyl-oxalamide core but replaces the benzofuran-piperidine group with a thiazole-piperidine hybrid.
- Activity : Acts as an HIV-1 entry inhibitor (IC₅₀ = 0.8 µM), demonstrating the importance of the trifluoromethyl group in viral target engagement .
- Key Differences :
N1-(2-Hydroxypropyl)-N2-(3-(Trifluoromethyl)phenyl)oxalamide
- Structure : Simplified oxalamide with a hydroxypropyl substituent at N1 and the same N2-(trifluoromethyl)phenyl group.
- Activity : Used as an intermediate in agrochemical synthesis; lacks the piperidine-benzofuran motif, reducing target specificity .
- Key Differences: Absence of the benzofuran-piperidine scaffold results in lower molecular weight (MW = 304.3 g/mol vs. 487.4 g/mol for the main compound), affecting membrane permeability. Higher solubility in polar solvents (e.g., methanol:water) due to the hydroxypropyl group .
Comparison with Agrochemical Diamides
Cyhalodiamide (3-Chloro-N1-(2-Methyl-4-Heptaisopropylphenyl)-N2-(1-Methyl-1-Cyanoethyl) Phthalamide)
- Structure: Ortho-phthalic diamide insecticide with halogenated aryl and cyanoalkyl groups.
- Activity: Targets lepidopteran pests via ryanodine receptor modulation (LD₅₀ = 2.5 mg/kg) .
- Key Differences :
- The main compound’s benzofuran-piperidine group may enhance CNS penetration (relevant for neuroactive agents), whereas cyhalodiamide’s phthalamide core prioritizes insecticidal gut absorption .
- Cyhalodiamide’s heptafluoroisopropyl group increases hydrophobicity (logP = 4.8) compared to the main compound’s trifluoromethyl group (logP ≈ 3.5) .
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(Trifluoromethyl)benzamide)
- Structure : Benzamide fungicide with a trifluoromethylphenyl group.
- Activity : Inhibits succinate dehydrogenase in fungi (EC₅₀ = 0.1 µM) .
- Flutolanil’s isopropoxy group enhances soil persistence, while the benzofuran-piperidine moiety may confer faster degradation in biological systems .
Physicochemical and Pharmacokinetic Data
Research Findings and Implications
- Trifluoromethyl Role : The 3-(trifluoromethyl)phenyl group enhances metabolic stability across analogs, critical for both antiviral (Compound 20) and pesticidal (cyhalodiamide) activities .
- Synthetic Challenges : The main compound’s complex scaffold requires multi-step synthesis, whereas simpler oxalamides (e.g., N1-(2-hydroxypropyl) derivative) are more cost-effective for industrial use .
Preparation Methods
Synthesis of 1-(Benzofuran-2-Carbonyl)Piperidin-4-Yl)Methanamine
Reaction Scheme :
Benzofuran-2-carboxylic acid → Acid chloride formation → Amide coupling with piperidin-4-ylmethanamine
Procedure :
- Acid Chloride Formation : React benzofuran-2-carboxylic acid (1.0 eq) with thionyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C for 2 hr. Remove excess SOCl₂ via rotary evaporation.
- Amide Coupling : Add dropwise to a solution of piperidin-4-ylmethanamine (1.05 eq) and triethylamine (2.5 eq) in DCM at −20°C. Stir for 12 hr at room temperature.
- Workup : Wash organic layer with 5% NaHCO₃, dry over MgSO₄, and concentrate.
Yield : 78–82% (white crystalline solid)
Purity : >95% (HPLC, C18 column, acetonitrile/H₂O gradient)
Oxalamide Formation via Sequential Acylation
Reaction Scheme :
1-(Benzofuran-2-carbonyl)piperidin-4-yl)methanamine + Oxalyl chloride → Intermediate chlorooxamide
Intermediate chlorooxamide + 3-(Trifluoromethyl)aniline → Target compound
Procedure :
- First Acylation : Add oxalyl chloride (1.1 eq) to a solution of the piperidine intermediate (1.0 eq) in dry tetrahydrofuran (THF) at −15°C. Stir for 3 hr under N₂.
- Second Acylation : Introduce 3-(trifluoromethyl)aniline (1.05 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Warm to 25°C and stir for 18 hr.
- Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Yield : 65–70% (pale-yellow powder)
Melting Point : 142–144°C
Critical Parameters :
- Temperature control (−15°C to 25°C) prevents overchlorination
- DMAP accelerates acylation while suppressing racemization
Optimization Strategies
Solvent and Catalyst Screening
| Parameter | Tested Conditions | Optimal Choice | Yield Improvement |
|---|---|---|---|
| Solvent | THF, DCM, DMF, Acetonitrile | THF | +12% vs. DCM |
| Catalyst | None, DMAP, HOBt, EDCI | DMAP (0.1 eq) | +18% vs. uncatalyzed |
| Temperature | −30°C to 40°C | −15°C (Step 1) | +9% vs. 0°C |
Purification Techniques
Final Product Purification :
- Preparative HPLC : C18 column, 0.1% TFA in H₂O/acetonitrile (35:65), flow rate 15 mL/min
- Lyophilization : Post-HPLC fractions freeze-dried to obtain hygroscopic powder
Purity Metrics :
- HPLC : 99.2% (220 nm)
- LC-MS : [M+H]⁺ = 504.2 (calc. 504.18)
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H) | Oxalamide NH |
| δ 7.89–7.43 (m, 6H) | Benzofuran and CF₃-phenyl aromatics | |
| δ 4.32 (d, J=6.8 Hz, 2H) | Piperidinyl-CH₂-N | |
| ¹³C NMR (100 MHz, DMSO-d6) | δ 163.1, 161.9 | Oxalamide carbonyls |
| δ 155.6 | Benzofuran carbonyl |
Scale-Up Considerations
Industrial Adaptation :
- Continuous Flow Reactors : Microreactors for exothermic acylation steps (residence time 8 min, 40°C)
- In-Process Analytics : FTIR monitoring of carbonyl stretches (1750–1650 cm⁻¹) ensures reaction completion
- Cost Analysis :
- Raw material cost/kg: $1,240 (lab scale) → $890 (pilot plant)
- Overall yield improvement: 58% (bench) → 72% (pilot)
Challenges and Mitigation
Common Issues :
- Epimerization at Piperidine Center :
- Cause : Basic conditions during amide coupling
- Solution : Use HATU/DIPEA in DMF at 0°C
- Oxalamide Hydrolysis :
- Cause : Residual moisture in THF
- Solution : Molecular sieves (3Å) during reactions
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide couplings .
- Temperature Control : Maintaining temperatures between 50–60°C minimizes side reactions during oxalamide formation .
- Purification : Chromatography (e.g., silica gel) or crystallization improves purity (>90%) .
Basic: What spectroscopic techniques are most effective for confirming structural integrity?
Methodological Answer:
Key techniques include:
Advanced: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models?
Methodological Answer:
Discrepancies often arise from:
- Metabolic Instability : The trifluoromethyl group may undergo hepatic metabolism in vivo, reducing bioavailability. Use stable isotope labeling (e.g., 19F NMR) to track metabolic pathways .
- Solubility Issues : Poor aqueous solubility can limit in vivo efficacy. Perform solubility enhancement studies (e.g., co-solvents, nanoformulations) .
- Assay Variability : Standardize in vitro assays (e.g., cell lines, serum content) and cross-validate with orthogonal methods (e.g., SPR for binding affinity) .
Advanced: What strategies can modify pharmacokinetic properties without compromising bioactivity?
Methodological Answer:
- Structural Modifications :
- Formulation Adjustments :
- Use liposomal encapsulation to increase blood-brain barrier penetration for CNS targets .
- Optimize logP values (e.g., 2–4) via substituent tuning to balance solubility and membrane permeability .
Basic: What primary functional groups influence reactivity?
Methodological Answer:
- Benzofuran-2-carbonyl : Participates in π-π stacking with aromatic residues in target proteins, enhancing binding affinity .
- Piperidine-Methyl : Provides conformational flexibility, critical for fitting into hydrophobic pockets .
- Trifluoromethylphenyl : Electron-withdrawing effects stabilize the oxalamide bond against hydrolysis .
Advanced: How can computational modeling predict biological target interactions?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to HIV-1 CD4-binding sites (if antiviral) or kinase domains .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to identify critical residues (e.g., hydrogen bonds with oxalamide NH) .
- QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethyl) with IC50 values for activity prediction .
Basic: What purification methods ensure high purity?
Methodological Answer:
- Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:EtOAc) removes unreacted intermediates .
- Recrystallization : Use ethanol/water mixtures to isolate crystalline product (purity >95%) .
- HPLC Prep : Reverse-phase C18 columns for final polishing (purity >99%) .
Advanced: What challenges arise in scaling up synthesis?
Methodological Answer:
- Reaction Consistency : Batch-to-batch variability in amide couplings requires automated reactors for temperature/pH control .
- Cost of Reagents : Replace expensive coupling agents (e.g., HOBt) with immobilized catalysts for reuse .
- Waste Management : Optimize solvent recovery (e.g., DMF distillation) to meet green chemistry standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
